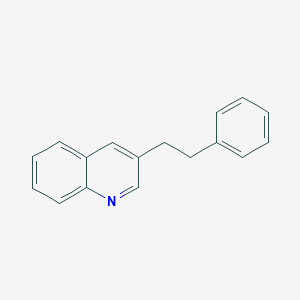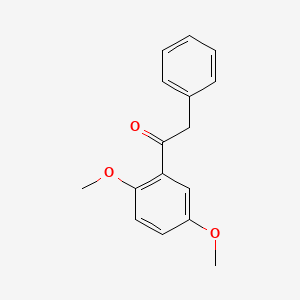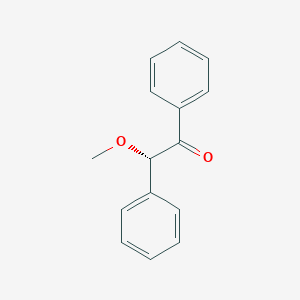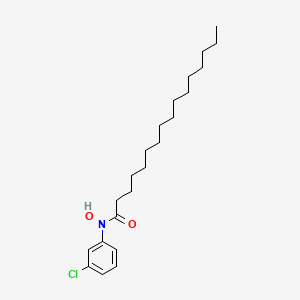
3-(2-Phenylethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylethyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and are commonly found in various natural products and synthetic compounds. The structure of this compound consists of a quinoline core with a phenylethyl group attached to the third position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)quinoline can be achieved through several methods. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinolines. In this method, aniline and glycerol are heated in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Skraup synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum production while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Phenylethyl)quinoline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated or nitro-substituted quinolines.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
3-(2-Phenylethyl)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Phenylethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antibacterial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of 3-(2-Phenylethyl)quinoline, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
Phenylethylamine: A compound with a similar phenylethyl group but lacking the quinoline core.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Propriétés
Numéro CAS |
80998-89-6 |
|---|---|
Formule moléculaire |
C17H15N |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
3-(2-phenylethyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-11-15-12-16-8-4-5-9-17(16)18-13-15/h1-9,12-13H,10-11H2 |
Clé InChI |
ORHCROWAKYYRTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)











